Ethacure 300

説明

特性

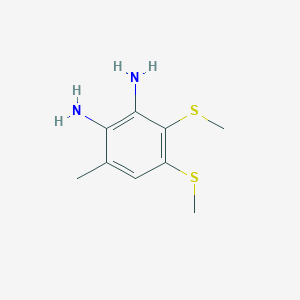

IUPAC Name |

6-methyl-3,4-bis(methylsulfanyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S2/c1-5-4-6(12-2)9(13-3)8(11)7(5)10/h4H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWIOCJAEWOMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)N)SC)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethacure 300 chemical structure and properties

An In-depth Technical Guide to Ethacure 300: Chemical Structure, Properties, and Experimental Protocols

Introduction

This compound is a liquid aromatic diamine curative widely utilized in the polyurethane and polyurea industries.[1][2] Its chemical name is dimethylthiotoluenediamine (DMTDA), and it is typically a mixture of 3,5-dimethylthio-2,4-toluenediamine and 3,5-dimethylthio-2,6-toluenediamine isomers.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for researchers, scientists, and professionals in drug development and material science. This compound is noted for its utility as a chain extender in the synthesis of polyurethane and polyurea elastomers, offering a slower reaction profile compared to other diamines, which can be advantageous for processing.[4][5]

Chemical Structure

This compound is primarily composed of two isomers of dimethylthiotoluenediamine. The presence of methylthio groups and the positions of the amine groups on the toluene ring are key structural features that dictate its reactivity and the ultimate properties of the polymers it is used to create.

-

Chemical Name: A mixture of 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- and 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)-[6]

-

CAS Number: 106264-79-3[1]

-

Molecular Formula: C₉H₁₄N₂S₂[7]

-

Molecular Weight: Approximately 214.35 g/mol [8]

The chemical structures of the main isomers are depicted below:

Caption: Chemical structures of the primary isomers of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining its suitability for various applications and for optimizing processing conditions.

| Property | Value | Units |

| Appearance | Clear to light amber, low viscosity liquid | - |

| Equivalent Weight | 107 | g/eq |

| Specific Gravity @ 20°C (68°F) | 1.208 | - |

| Viscosity @ 25°C (77°F) | 420 | cP |

| Boiling Point | 353 | °C |

| Flash Point (Pensky-Martens Closed Cup) | 176 | °C |

| Moisture Content | < 0.10 | % |

| Amine Value | 525-535 | mg KOH/g |

Experimental Protocols

The following are detailed methodologies for determining the key properties of this compound, based on standard testing protocols.

Specific Gravity (based on ASTM D792)

This method determines the specific gravity of a liquid by displacement.[9][10]

-

Apparatus: A balance equipped with a suspension hook, a beaker for the immersion fluid (typically water), and a sample holder.

-

Procedure: a. A sample of this compound of a known mass is weighed in air.[10] b. The sample is then immersed in a liquid of known density (e.g., distilled water) at a controlled temperature (e.g., 23°C), and its apparent mass is determined.[10][11] c. The specific gravity is calculated as the ratio of the mass of the sample in air to the difference between its mass in air and its apparent mass in the immersion liquid.[7]

Viscosity (based on ASTM D445 and ASTM D2196)

The viscosity of this compound can be determined using a rotational viscometer.[12][13]

-

Apparatus: A rotational viscometer (e.g., Brookfield type) with appropriate spindles.[14]

-

Procedure: a. The sample is brought to a constant temperature (e.g., 25°C) in a temperature-controlled bath. b. The appropriate spindle is selected and immersed in the sample to the specified depth. c. The viscometer is operated at a series of specified rotational speeds, and the torque reading is recorded for each speed.[15] d. The apparent viscosity in centipoise (cP) is calculated from the torque reading, the spindle geometry, and the rotational speed.[14]

Flash Point (based on ASTM D92)

This method determines the lowest temperature at which the vapors of the liquid will ignite.[16]

-

Procedure: a. A sample of this compound is placed in the test cup of the COC apparatus.[18] b. The sample is heated at a slow, constant rate.[18][19] c. A small test flame is passed across the surface of the liquid at regular intervals.[19] d. The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.[17][18]

Boiling Point (based on ASTM D1120)

This method determines the temperature at which the liquid boils at atmospheric pressure.[20][21]

-

Apparatus: A boiling flask, a condenser, a thermometer, and a heat source.[22]

-

Procedure: a. A sample of this compound is placed in the boiling flask with boiling chips.[22] b. The flask is heated, and the liquid is brought to a boil. c. The temperature of the vapor is measured with a thermometer placed in the neck of the flask. d. The boiling point is the temperature at which the vapor temperature remains constant while the liquid is boiling. The observed temperature is corrected for barometric pressure.[22]

Amine Value (based on ASTM D2074)

This method determines the total amine content of the sample.[6][23]

-

Apparatus: Erlenmeyer flask, burette, and a magnetic stirrer.

-

Reagents: A standard solution of hydrochloric acid (HCl) in isopropanol and an indicator solution (e.g., bromocresol green).[24]

-

Procedure: a. A weighed sample of this compound is dissolved in a suitable solvent (e.g., isopropanol).[23] b. A few drops of the indicator solution are added. c. The solution is titrated with the standardized HCl solution until the endpoint is reached, as indicated by a color change.[23][25] d. The amine value is calculated based on the volume of HCl solution used, its concentration, and the mass of the sample.[23] It is expressed as mg KOH equivalent per gram of sample.[25]

Polyurethane Formation and Reaction Pathway

This compound serves as a chain extender in the synthesis of polyurethanes. The process generally involves two main steps: the formation of an isocyanate-terminated prepolymer, followed by a curing step where the chain extender is introduced.[4] The amine groups of this compound react with the isocyanate groups of the prepolymer to form urea linkages, resulting in a high-molecular-weight polyurethane-urea elastomer.[4]

The following diagram illustrates the simplified reaction pathway.

Caption: Simplified reaction pathway for polyurethane-urea synthesis using this compound.

Conclusion

This compound is a versatile aromatic diamine curative with a well-defined chemical structure and a range of properties that make it suitable for various high-performance elastomer applications. Understanding its physicochemical characteristics and the standardized experimental protocols for their determination is essential for researchers and professionals in the field. The information provided in this technical guide serves as a comprehensive resource for the effective utilization and study of this compound in scientific and industrial settings.

References

- 1. tri-iso.com [tri-iso.com]

- 2. ketjen.com [ketjen.com]

- 3. ASTM D445 - eralytics [eralytics.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. store.astm.org [store.astm.org]

- 7. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. store.astm.org [store.astm.org]

- 10. file.yizimg.com [file.yizimg.com]

- 11. matestlabs.com [matestlabs.com]

- 12. store.astm.org [store.astm.org]

- 13. matestlabs.com [matestlabs.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. store.astm.org [store.astm.org]

- 16. precisionlubrication.com [precisionlubrication.com]

- 17. scribd.com [scribd.com]

- 18. petrolube.com [petrolube.com]

- 19. youtube.com [youtube.com]

- 20. store.astm.org [store.astm.org]

- 21. standards.iteh.ai [standards.iteh.ai]

- 22. matestlabs.com [matestlabs.com]

- 23. petrolube.com [petrolube.com]

- 24. antpedia.com [antpedia.com]

- 25. grokipedia.com [grokipedia.com]

Dimethylthiotoluenediamine (DMTDA): A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylthiotoluenediamine (DMTDA) is a crucial aromatic diamine that serves as a highly effective curing agent and chain extender in the polymer industry, particularly for polyurethane and polyurea elastomers, as well as epoxy resins. Its liquid form at ambient temperatures, low toxicity profile, and adjustable reactivity make it a superior alternative to traditional solid curatives like 4,4'-methylenebis(2-chloroaniline) (MOCA). This technical guide provides an in-depth overview of the synthesis and characterization of DMTDA, offering detailed experimental protocols and comprehensive analytical data to support researchers and professionals in its application and development.

Introduction

Dimethylthiotoluenediamine (DMTDA) is a liquid aromatic diamine that typically exists as a mixture of 3,5-dimethylthio-2,4-toluenediamine and 3,5-dimethylthio-2,6-toluenediamine isomers.[1] It is widely utilized as a curative for polyurethane prepolymers and a chain extender for polyurea systems, imparting excellent mechanical and dynamic properties to the final products.[2][3] Its applications span a wide range of industries, including construction, automotive, mining, and electronics, where it is used in the manufacturing of wheels, tires, coatings, adhesives, and sealants.[4][5]

The primary advantages of DMTDA over conventional curing agents like MOCA include its liquid state, which simplifies handling and processing, and its lower equivalent weight, leading to reduced usage for a given stoichiometry.[6][7] Furthermore, DMTDA is considered to be more environmentally friendly and less toxic. The reactivity of DMTDA can be modulated by blending it with other diamines, such as diethyltoluenediamine (DETDA), allowing for precise control over the curing process.[8]

This guide will detail the prevalent synthesis methodology for DMTDA, followed by a comprehensive section on its characterization using modern analytical techniques.

Synthesis of Dimethylthiotoluenediamine (DMTDA)

The commercial synthesis of DMTDA typically involves the direct thioalkylation of toluenediamine (TDA) with dimethyl disulfide (DMDS) in the presence of a catalyst.[9][10] This process introduces methylthio groups onto the aromatic ring of TDA.

General Reaction Scheme

The overall chemical reaction for the synthesis of DMTDA can be represented as follows:

A more specific representation of the primary reaction is the reaction of 2,4-toluenediamine with dimethyl disulfide to yield the main isomers of DMTDA.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure based on established principles of thioalkylation of aromatic amines.[10][11][12]

Materials:

-

Toluenediamine (TDA) (mixture of 2,4- and 2,6-isomers)

-

Dimethyl disulfide (DMDS)

-

Nitrogen gas for inert atmosphere

-

Solvent (optional, e.g., a high-boiling point, inert solvent)

-

Quenching agent (e.g., aqueous sodium hydroxide solution)

-

Organic solvent for extraction (e.g., toluene)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Thermometer

-

Inert gas inlet/outlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactor Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and thermometer. Ensure the setup is clean, dry, and purged with nitrogen to establish an inert atmosphere.

-

Charging Reactants: Charge the toluenediamine and the catalyst into the reaction flask. If a solvent is used, add it at this stage.

-

Heating: Begin stirring and heat the mixture to the reaction temperature, typically in the range of 120-200°C.[12]

-

Addition of DMDS: Once the desired temperature is reached, add the dimethyl disulfide dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, continue to heat the mixture at reflux for several hours (e.g., 7-10 hours) to ensure the reaction goes to completion.[12] Monitor the progress of the reaction by a suitable analytical technique, such as Gas Chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding an aqueous sodium hydroxide solution to neutralize the catalyst.

-

Transfer the mixture to a separatory funnel and perform an extraction with an organic solvent like toluene.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain the final DMTDA product.

-

Characterization of Dimethylthiotoluenediamine (DMTDA)

Thorough characterization of the synthesized DMTDA is essential to confirm its identity, purity, and isomeric composition. The following analytical techniques are commonly employed.

Physical and Chemical Properties

A summary of the key physical and chemical properties of a typical commercial-grade DMTDA is presented in Table 1.

Table 1: Physical and Chemical Properties of DMTDA

| Property | Value | Reference(s) |

| Appearance | Light yellow to amber liquid | [1][6] |

| Molecular Formula | C₉H₁₄N₂S₂ | [2][13] |

| Molecular Weight | 214.36 g/mol | [3][14] |

| Boiling Point | 200°C @ 1.68 mmHg | [14] |

| Density | 1.206 g/cm³ at 20°C | [6][14] |

| Viscosity | 690 cPs at 20°C | [6] |

| Flash Point | 163.4°C | [7][14] |

| Water Solubility | 162 mg/L at 20°C | [14] |

| Amine Value | 525-535 mgKOH/g | [1][12] |

| Isomer Ratio (2,4-/2,6-) | ~77-80 / 17-20 | [1] |

Spectroscopic Characterization

IR spectroscopy is a valuable tool for identifying the functional groups present in the DMTDA molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3300 | N-H stretching | Primary amine (-NH₂) |

| 3000 - 2850 | C-H stretching | Methyl (-CH₃) |

| 1620 - 1580 | N-H bending | Primary amine (-NH₂) |

| 1500 - 1400 | C=C stretching | Aromatic ring |

| 700 - 600 | C-S stretching | Thioether (-S-CH₃) |

Note: The presence of absorption bands for S-S and C-S bonds can be confirmed through IR spectroscopy.[15][16]

NMR spectroscopy provides detailed information about the molecular structure of DMTDA, including the number and types of protons and carbons.

¹H NMR (Proton NMR):

-

Aromatic protons: Signals in the aromatic region (δ 6.0-7.5 ppm).

-

Amine protons: Broad signals for the -NH₂ groups (δ 3.5-5.0 ppm).

-

Methylthio protons: Singlet for the -SCH₃ groups (δ 2.0-2.5 ppm).

-

Toluene methyl protons: Singlet for the aromatic -CH₃ group (δ 2.0-2.5 ppm).

¹³C NMR (Carbon NMR):

-

Aromatic carbons: Signals in the aromatic region (δ 110-150 ppm).

-

Methylthio carbon: Signal for the -SCH₃ carbon (δ 15-20 ppm).

-

Toluene methyl carbon: Signal for the aromatic -CH₃ carbon (δ 15-20 ppm).

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of DMTDA, confirming its elemental composition.

Expected Molecular Ion Peak (M⁺): m/z = 214.36

Note: Mass spectrometry is a powerful tool for polymer end-group analysis and molecular weight distribution.[17]

Chromatographic Analysis

Chromatography is employed to assess the purity and determine the isomeric ratio of the DMTDA product.

GC is a standard method for determining the purity of DMTDA and quantifying the different isomers and any residual starting materials or byproducts.

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Injector Temperature: 250-280°C.

-

Detector: Flame Ionization Detector (FID).

-

Oven Temperature Program: A temperature gradient to separate components with different boiling points.

-

Carrier Gas: Helium or Nitrogen.

HPLC can also be used for the analysis of DMTDA, particularly for non-volatile impurities.

Typical HPLC Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

-

Detector: UV detector, typically at a wavelength where the aromatic rings absorb (e.g., 254 nm).

Note: HPLC analysis is crucial for identifying and quantifying components released from materials.[18][19][20]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Dimethylthiotoluenediamine (DMTDA). The described synthesis protocol, based on the thioalkylation of toluenediamine, offers a viable route for laboratory-scale production. The comprehensive characterization workflow, employing a suite of spectroscopic and chromatographic techniques, ensures the quality, purity, and structural integrity of the final product. The data and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important industrial chemical. As the demand for high-performance polymers continues to grow, a thorough understanding of the synthesis and properties of key building blocks like DMTDA is paramount for innovation and quality control.

References

- 1. watson-int.com [watson-int.com]

- 2. Page loading... [guidechem.com]

- 3. gantrade.com [gantrade.com]

- 4. Unveiling the Versatile Applications of Dimethyl Thio-Toluene Diamine-Tianju Technology [en.hntianju.com]

- 5. zxchem.com [zxchem.com]

- 6. johnson-fine.com [johnson-fine.com]

- 7. DMTDA, similar to Ethacure 300 - IRO Coatingadditive [irocoatingadditive.com]

- 8. haihangchem.com [haihangchem.com]

- 9. DMTDA (CAS 106264-79-3) â Liquid Diamine Curative for Polyurethanes & Polyurea [chemfineinternational.cn]

- 10. US5302755A - Method for DMTDA production - Google Patents [patents.google.com]

- 11. US5382695A - Method for DMTDA production - Google Patents [patents.google.com]

- 12. chinayaruichem.com [chinayaruichem.com]

- 13. CAS 106264-79-3: Dimethylthiotoluenediamine | CymitQuimica [cymitquimica.com]

- 14. Cas 106264-79-3,Dimethyl thio-toluene diamine | lookchem [lookchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HPLC analysis of potentially harmful substances released from dental filing materials available on the EU market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. HPLC analysis of components released from dental composites with different resin compositions using different extraction media - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Ethacure 300 as a Polyurethane Curative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethacure 300, chemically known as dimethylthiotoluenediamine (DMTDA), is a liquid aromatic diamine that serves as a highly effective curative, or chain extender, for polyurethane and polyurea elastomers. Its unique molecular structure, characterized by steric hindrance from methyl and methylthio groups, governs its reactivity and imparts a distinct set of properties to the resulting polymers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for the synthesis and characterization of polyurethanes cured with it, and a comparative analysis of its performance against other common curatives.

Core Concepts: The Chemistry of this compound

This compound is a mixture of two isomers: 2,4-dimethylthio-toluenediamine and 2,6-dimethylthio-toluenediamine. The presence of two reactive amine groups on a toluene backbone allows it to function as a chain extender in polyurethane synthesis. The key to its performance lies in the steric hindrance provided by the ethyl and methyl groups on the aromatic ring. This steric hindrance modulates the reactivity of the amine groups, resulting in a controlled but rapid curing profile. This characteristic is particularly advantageous in processes like Reaction Injection Molding (RIM) and Spray Polyurea Elastomer (SPUA) applications, where fast cycle times are crucial.

The primary reaction mechanism involves the nucleophilic addition of the amine groups of this compound to the electrophilic isocyanate groups of a prepolymer. This reaction forms highly stable urea linkages, leading to the formation of a robust, cross-linked polymer network. The resulting poly(urethane-urea) elastomers exhibit a microphase-separated structure, with hard segments composed of the diisocyanate and this compound, and soft segments derived from the polyol used in the prepolymer synthesis. This phase separation is fundamental to the excellent mechanical properties of the final material.

Mechanism of Action: The Role of Steric and Electronic Effects

The curing of a polyurethane prepolymer with this compound is a polyaddition reaction. The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking the electron-deficient carbon atom of the isocyanate group.

The reactivity of the amine groups in this compound is moderated by both steric and electronic effects of the substituents on the aromatic ring. The methyl and methylthio groups provide significant steric hindrance around the amine functionalities. This steric bulk slows down the reaction rate compared to less hindered aromatic diamines like diethyltoluenediamine (DETDA). This results in a longer pot life, which is the usable working time of the mixed resin system before it begins to gel. This extended pot life allows for better mixing, degassing, and mold filling, which is particularly beneficial in the production of large or complex parts.

Electronically, the methyl groups are weakly electron-donating, which slightly increases the nucleophilicity of the amine groups. However, the overall effect is dominated by steric hindrance, leading to a more controlled curing process.

An In-depth Technical Guide to Ethacure 300: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacure 300 is a liquid aromatic diamine curative widely utilized in the production of polyurethane and polyurea elastomers.[1][2] Its primary component is dimethylthiotoluenediamine (DMTDA).[3] Known for its low chronic toxicity and convenient liquid form at room temperature, this compound serves as an effective chain extender for various polymer systems, including reaction injection molding (RIM), structural RIM (SRIM), and spray coating applications.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental methodologies and visual representations of its chemical behavior and processing.

Chemical Composition and Structure

This compound is predominantly composed of isomers of dimethylthiotoluenediamine, with the major isomers being 2,4- and 2,6-dimethylthiotoluenediamine. The typical composition is approximately 95-97% dimethylthiotoluenediamine and 2-3% monomethylthiotoluenediamine.[4]

Chemical Name: Dimethylthiotoluenediamine (DMTDA) CAS Number: 106264-79-3[3] Molecular Formula: C₉H₁₄N₂S₂

Physical Properties

This compound is a clear, yellow to amber liquid with a characteristic amine-like odor. It is a viscous liquid at room temperature, which offers advantages in handling and processing compared to solid curatives.[6] The key physical properties are summarized in the table below.

| Property | Value | Units | Test Method (Typical) |

| Appearance | Clear, yellow to amber liquid | - | Visual Inspection |

| Molecular Weight | 214.35 | g/mol | |

| Equivalent Weight (with isocyanates) | 107 | g/eq | [1][3] |

| Equivalent Weight (with epoxy resins) | 53.5 | g/eq | [1][3] |

| Density / Specific Gravity | 1.206 - 1.21 | g/cm³ @ 20-25°C | ASTM D1475[2] |

| Viscosity | 690 | cSt @ 20°C | ASTM D445[1][3] |

| Boiling Point | ~353 (decomposes) | °C | ASTM D1120[7] |

| Flash Point (Pensky-Martens Closed Cup) | 176 | °C | ASTM D93[8] |

| Pour Point | 4 | °C | [1] |

| Water Solubility | <0.03 | % by wt @ 20°C | [4] |

| Amine Value | 525-535 | mg KOH/g | ASTM D2074 |

| Moisture Content | <0.1 | % | ASTM E203 |

Chemical Properties and Reactivity

The primary chemical function of this compound is as a curative, where the amine groups react with isocyanate groups to form urea linkages, leading to the formation of a polyurea or polyurethane-urea network.[9] This reaction is fundamental to its application in elastomer production.

The sterically hindered nature of the aromatic diamine in this compound results in a slower reaction rate compared to other primary amines, which allows for a more manageable pot life and better processing characteristics in many applications.[9] The curing speed can be adjusted by blending this compound with faster-reacting diamines like Ethacure 100.[4]

Polyurethane Curing Reaction

The fundamental reaction in polyurethane and polyurea systems involves the addition of an isocyanate group (R-N=C=O) to a compound containing an active hydrogen, such as an amine. In the case of this compound, the primary amine groups react with isocyanate prepolymers to form a cross-linked polymer network.

Caption: Reaction of this compound with an isocyanate prepolymer to form a polyurea network.

Experimental Protocols

The following are detailed methodologies for determining some of the key physical and chemical properties of this compound, based on standard ASTM methods.

Determination of Kinematic Viscosity (ASTM D445)

This method covers the determination of the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Cannon-Fenske)

-

Viscosity bath with precise temperature control (±0.02°C)

-

Timing device accurate to 0.1 seconds

-

Thermometer

Procedure:

-

The viscometer is charged with a filtered, clear sample of this compound.

-

The viscometer is placed in the constant-temperature bath long enough for the sample to reach the test temperature.

-

The liquid is drawn up into the working capillary and timing bulb.

-

The head of the liquid is adjusted to a position on the capillary arm of the viscometer.

-

The time for the meniscus of the liquid to flow between two specified marks is measured.

-

The kinematic viscosity is calculated by multiplying the flow time in seconds by the viscometer calibration constant.

Caption: Experimental workflow for determining kinematic viscosity.

Determination of Density (ASTM D1475)

This method covers the measurement of the density of liquid coatings, inks, and related products using a pycnometer or weight-per-gallon cup.[10]

Apparatus:

-

Pycnometer or weight-per-gallon cup of known volume

-

Analytical balance, accurate to 0.1 mg

-

Constant-temperature bath (optional, for high precision)

Procedure:

-

The pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with the this compound sample, taking care to avoid air bubbles.

-

The filled pycnometer is brought to a constant temperature (e.g., 20°C).

-

The exterior of the pycnometer is cleaned and it is weighed.

-

The density is calculated by dividing the net weight of the sample by the volume of the pycnometer.

Determination of Amine Value (ASTM D2074)

This test method determines the total amine value of fatty amines by titration.[11] The amine value is a measure of the total basicity of the material, expressed as milligrams of potassium hydroxide (KOH) equivalent to the basicity in one gram of sample.[12]

Apparatus:

-

Erlenmeyer flasks

-

Buret

-

Magnetic stirrer

Reagents:

-

Isopropyl alcohol

-

Standardized hydrochloric acid (HCl) solution

-

Indicator solution (e.g., bromocresol green)

Procedure:

-

A known weight of this compound is dissolved in isopropyl alcohol in an Erlenmeyer flask.

-

A few drops of the indicator solution are added.

-

The solution is titrated with the standardized HCl solution to the endpoint, indicated by a color change.

-

The total amine value is calculated based on the volume of HCl used, its normality, and the weight of the sample.

Safety and Handling

This compound is irritating to the eyes and skin and may cause sensitization by skin contact.[8] It is harmful if swallowed.[8] Therefore, appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and protective clothing, should be worn when handling this product. Work should be conducted in a well-ventilated area.[13]

Storage: this compound should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat and moisture.[13] It is recommended to blanket the curative tanks with dry nitrogen to prevent oxidation and moisture absorption.[13]

Conclusion

This compound is a versatile liquid aromatic diamine curative with a well-defined set of physical and chemical properties that make it suitable for a wide range of polyurethane and polyurea applications. Its liquid form at ambient temperatures and relatively low toxicity offer significant processing and safety advantages. A thorough understanding of its properties, as outlined in this guide, is essential for researchers and formulators to optimize its use in the development of high-performance polymeric materials.

References

- 1. ketjen.com [ketjen.com]

- 2. erapol.com.au [erapol.com.au]

- 3. tri-iso.com [tri-iso.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. industrialphysics.com [industrialphysics.com]

- 6. discover.univarsolutions.com [discover.univarsolutions.com]

- 7. petrolube.com [petrolube.com]

- 8. store.astm.org [store.astm.org]

- 9. Sterically Hindered Aromatic Diamines | Polyurethanes and Polyurea | Request Quotes or Samples [tri-iso.com]

- 10. store.astm.org [store.astm.org]

- 11. store.astm.org [store.astm.org]

- 12. antpedia.com [antpedia.com]

- 13. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Solubility and Miscibility of Ethacure 300 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of Ethacure 300, a liquid aromatic diamine curative, in a range of common organic solvents. Understanding these properties is critical for the formulation of polyurethane and polyurea elastomers, coatings, adhesives, and other polymeric materials. This document collates available quantitative and qualitative data, details relevant experimental protocols, and presents logical workflows for assessing material compatibility.

Introduction to this compound

This compound, chemically known as dimethylthiotoluenediamine (DMTDA), is a liquid aromatic diamine that serves as an effective curative for polyurethanes and as a chain extender for polyurea elastomers.[1] Its liquid form at room temperature offers significant processing advantages over solid curatives. The miscibility of this compound with polyols and its solubility in various solvents are key parameters for achieving homogeneous reaction mixtures and predictable material properties.

Quantitative Solubility Data

The solubility of this compound has been characterized in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that while extensive quantitative data is not publicly available for all solvents, the qualitative descriptions provide valuable guidance for solvent selection.

| Solvent Class | Solvent | Chemical Formula | Solubility at 20°C (wt %) | Observations & References |

| Alcohols | Ethanol | C₂H₅OH | Miscible | This compound is fully miscible with ethanol, forming a homogeneous solution at all concentrations. |

| Aromatics | Toluene | C₇H₈ | Miscible | This compound is fully miscible with toluene, indicating good compatibility with aromatic hydrocarbon solvents. |

| Aliphatics | Heptane | C₇H₁₆ | 3.5 | This compound exhibits limited solubility in non-polar aliphatic hydrocarbons like heptane. |

| Aqueous | Water | H₂O | <0.03 | This compound is practically insoluble in water, highlighting its hydrophobic nature. |

| Ketones | Acetone | C₃H₆O | Soluble | Qualitatively described as soluble. Specific quantitative data is not readily available. It is expected to be highly soluble due to its polar nature. |

| Methyl Ethyl Ketone (MEK) | C₄H₈O | Soluble | Qualitatively described as soluble. Specific quantitative data is not readily available. As a polar solvent, MEK is expected to be a good solvent for this compound. | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble | Qualitatively described as soluble. Specific quantitative data is not readily available. |

| Other Polar | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | This compound is soluble in DMSO, a highly polar aprotic solvent. |

Miscibility with Polyurethane Precursors

This compound is primarily used as a curative in polyurethane and polyurea systems, making its miscibility with polyols and isocyanates a critical factor for successful formulation.

Qualitative Assessment:

-

Polyols: this compound is generally considered to have good compatibility with both polyether and polyester polyols, which are the primary building blocks of polyurethanes. This compatibility is essential for achieving a uniform cure and optimal physical properties in the final elastomer.

-

Isocyanates: As a reactive amine, this compound is designed to react with isocyanate groups. While it is miscible with many common isocyanates for the purpose of reaction, the pot life and reaction kinetics are highly dependent on the specific isocyanate, temperature, and presence of catalysts.

Experimental Protocols

This section details the methodologies for determining the solubility and miscibility of this compound.

Protocol for Determining Solubility in Organic Solvents

This protocol is based on the principles outlined in standard methods such as ASTM E1148 and OECD Guideline 105 for the determination of water solubility, adapted for organic solvents.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess is to ensure that saturation is reached.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary study may be needed to determine the time to reach equilibrium.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the mixture to stand undisturbed at the test temperature for a period to allow the undissolved this compound to settle.

-

Carefully take an aliquot of the supernatant. To ensure no undissolved particles are transferred, centrifugation followed by filtration is recommended.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with the solvent to a concentration within the working range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

Perform at least three independent determinations to ensure reproducibility.

-

Data Presentation: Report the solubility as weight percent (wt %) or grams per 100 mL of solvent at the specified temperature.

Protocol for Visual Determination of Miscibility

This is a straightforward method for qualitatively assessing the miscibility of this compound with other liquid components like polyols.

Objective: To visually determine if this compound forms a single homogeneous phase when mixed with another liquid.

Materials:

-

This compound

-

Liquid to be tested (e.g., polyether polyol, polyester polyol)

-

Clear glass vials with caps

-

Vortex mixer or magnetic stirrer

Procedure:

-

Mixing:

-

In a clear glass vial, add known volumes of this compound and the test liquid in various ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10).

-

Securely cap the vial and agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 2-5 minutes).

-

-

Observation:

-

Allow the vial to stand undisturbed and observe the mixture against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, and homogeneous phase with no visible separation, cloudiness, or layers.

-

Immiscible: The mixture will separate into distinct layers.

-

Partially Miscible: The mixture may appear cloudy or hazy (emulsion), or a single phase may be observed at some ratios but not others.

-

-

Temperature Effects (Optional):

-

Gently warm the vial and observe any changes in miscibility. Some systems exhibit temperature-dependent miscibility.

-

Data Presentation: Report the observations for each ratio as "Miscible," "Immiscible," or "Partially Miscible" at the test temperature.

Protocol for Assessing Miscibility via Viscosity Measurement

For polymer blends, a significant deviation in the viscosity of the blend from the ideal mixing rule can indicate immiscibility. This protocol is based on principles described in ASTM D789.

Objective: To infer the miscibility of this compound in a polyol by measuring the viscosity of their blends.

Materials:

-

This compound

-

Polyol

-

Viscometer (e.g., Brookfield or rotational viscometer)

-

Temperature-controlled bath

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Prepare a series of blends of this compound and the polyol at different weight fractions.

-

Ensure the components are well-mixed.

-

-

Viscosity Measurement:

-

Measure the viscosity of the pure this compound, the pure polyol, and each of the blends at a constant temperature.

-

Allow the sample to equilibrate to the test temperature before measurement.

-

-

Data Analysis:

-

Plot the viscosity of the blends as a function of the weight fraction of this compound.

-

For a miscible system, the viscosity of the blend is often expected to follow a logarithmic mixing rule or show a monotonic change between the viscosities of the pure components. A significant positive or negative deviation from this behavior can suggest phase separation or strong intermolecular interactions.

-

Visualizations

The following diagrams illustrate the logical workflows and concepts described in this guide.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Logic Diagram for Visual Miscibility Assessment.

Conclusion

This technical guide has summarized the known solubility and miscibility characteristics of this compound and provided detailed experimental protocols for their determination. While this compound demonstrates good solubility in polar organic solvents and miscibility with common polyurethane precursors, it is crucial for researchers and formulators to perform their own tests to confirm compatibility within their specific systems and processing conditions. The provided workflows and protocols offer a robust framework for such evaluations.

References

Ethacure 300: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations for handling Ethacure 300 in a laboratory setting. The following sections detail the material's properties, potential hazards, recommended handling procedures, and emergency protocols to ensure a safe research environment.

Chemical and Physical Properties

This compound is a liquid aromatic diamine curative, primarily composed of dimethylthiotoluenediamine (DMTDA).[1] It is recognized for its utility as a curative for polyurethane cast elastomers and as a chain extender in various molding and coating applications.[2][3] While effective in these roles, its chemical nature necessitates careful handling in a laboratory environment.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Clear to light amber, low viscosity liquid[4] |

| Chemical Name | di-(methylthio)toluenediamine[5] |

| CAS Number | 106264-79-3[1] |

| Molecular Weight | 214.36 g/mol [1] |

| Boiling Point | 353 °C (667 °F)[1][4] |

| Density | 1.21 g/cm³ @ 20 °C (68 °F)[1][2] |

| Flash Point | 176 °C (349 °F)[2] |

| Viscosity | 420 cps @ 25 °C (77 °F)[4] |

| Vapor Pressure | < 1 Pa @ 25 °C (77 °F)[2] |

| Water Solubility | 1.0 g/L[1] |

Health and Safety Data

This compound presents several health hazards that require stringent safety measures in a laboratory setting. It is harmful if swallowed or in contact with skin, causes serious eye irritation, and may lead to organ damage through prolonged or repeated exposure.[6][7]

Table 2: Summary of Toxicological Data

| Hazard Classification | Description |

| Acute Oral Toxicity | Category 4: Harmful if swallowed.[5] LD50 (rat): 485 mg/kg.[8] |

| Skin Irritation | Irritating to skin.[9] |

| Eye Irritation | Irritating to eyes.[9] |

| Skin Sensitization | May cause an allergic skin reaction.[5] |

| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[6] Liver and kidney effects have been observed in laboratory animals.[9] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[5][6] |

Experimental Protocols for Safe Laboratory Handling

The following protocols are designed to ensure the safe handling of this compound during laboratory procedures. Adherence to these guidelines is critical to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are the first line of defense against chemical exposure. The following workflow outlines the mandatory PPE for handling this compound.

References

- 1. Albemarle E300, this compound Curative - Coating Addtives Manufacurer [irocoatingadditive.com]

- 2. univarsolutions.com [univarsolutions.com]

- 3. specialchem.com [specialchem.com]

- 4. media.erapol.com.au [media.erapol.com.au]

- 5. media.erapol.com.au [media.erapol.com.au]

- 6. benchchem.com [benchchem.com]

- 7. biapur.ru [biapur.ru]

- 8. sauereisen.com [sauereisen.com]

- 9. martin-employees.com [martin-employees.com]

Toxicological Profile of Dimethylthiotoluenediamine (DMTDA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for Dimethylthiotoluenediamine (DMTDA). While extensive efforts have been made to gather and present accurate information, this guide is intended for informational purposes and should not be used as a substitute for a formal risk assessment.

Executive Summary

Dimethylthiotoluenediamine (DMTDA), a mixture of isomers (primarily 3,5-dimethylthio-2,4-toluenediamine and 3,5-dimethylthio-2,6-toluenediamine), is an aromatic diamine used as a curing agent for polyurethane elastomers and epoxy resins. This technical guide provides a detailed summary of its toxicological profile, including acute toxicity, genotoxicity, and potential for carcinogenicity, as well as an overview of the general mechanisms of toxicity for aromatic amines. While specific data on chronic, reproductive, and developmental toxicity for DMTDA are limited in the public domain, this guide outlines the standard experimental protocols for these endpoints based on internationally recognized guidelines.

Chemical and Physical Properties

DMTDA is a light yellow to amber liquid with a low vapor pressure. It is sparingly soluble in water but miscible with organic solvents such as ethanol (B145695) and toluene.[1]

Toxicological Data

Acute Toxicity

DMTDA exhibits moderate acute toxicity via the oral route and low acute toxicity via the dermal route.[2] It is classified as harmful if swallowed and may cause an allergic skin reaction.[3][4]

Table 1: Acute Toxicity of DMTDA

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1515 mg/kg | [2] |

| LD50 | Rabbit | Dermal | >2000 mg/kg | [2] |

Skin and Eye Irritation and Sensitization

DMTDA is reported to be irritating to the skin and eyes.[5] It is also a skin sensitizer, meaning it can cause an allergic reaction upon repeated contact.[3][4]

Genotoxicity

The genotoxicity of DMTDA has been evaluated in a battery of in vitro and in vivo assays. The results are somewhat conflicting, indicating a potential for mutagenicity under certain conditions.

Table 2: Genotoxicity of DMTDA

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without S9 | Positive and negative results obtained | [5] |

| In Vitro Mammalian Cell Gene Mutation Test | Mammalian cells | Not specified | Not genotoxic | [5] |

| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse | In vivo | Negative | [5] |

Carcinogenicity

It is important to note that a structurally related compound, 2,4-toluenediamine (TDA), is considered a potential occupational carcinogen by the National Institute for Occupational Safety and Health (NIOSH).[7] Animal studies have shown that 2,4-TDA can induce tumors in rats.[8]

Reproductive and Developmental Toxicity

Chronic Toxicity

Data from specific chronic toxicity studies on DMTDA are not publicly available. A 90-day dietary study in rats showed increased liver metabolic activity and kidney effects that were unique to male rats.[5]

Mechanism of Action: Metabolic Activation of Aromatic Amines

The toxicity of many aromatic amines, including potentially DMTDA, is linked to their metabolic activation, primarily through N-oxidation by cytochrome P450 enzymes in the liver. This process generates reactive electrophilic intermediates, such as N-hydroxyarylamines and nitrenium ions. These reactive metabolites can covalently bind to cellular macromolecules, including DNA, RNA, and proteins. DNA adduct formation can lead to mutations and initiate the process of carcinogenesis. Covalent binding to proteins can lead to cellular dysfunction and cytotoxicity.

Figure 1: General metabolic activation pathway of aromatic amines leading to toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological studies conducted on DMTDA are not publicly available. The following sections describe the standard methodologies for key toxicological endpoints based on OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test)

This test is performed according to OECD Guideline 471.

Figure 2: Generalized workflow for the Ames test.

-

Principle: The assay uses several strains of Salmonella typhimurium that carry mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The test evaluates the ability of a substance to cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies.

-

Methodology: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver). Positive and negative controls are run concurrently. After incubation, the number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[9][10][11]

In Vitro Mammalian Cell Gene Mutation Test

This assay is typically conducted following OECD Guideline 476 or 490.

-

Principle: This test measures the ability of a substance to induce gene mutations in cultured mammalian cells. Commonly used cell lines include L5178Y mouse lymphoma cells or CHO cells. Mutations are typically detected at the thymidine (B127349) kinase (TK) or hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene loci.

-

Methodology: The cells are exposed to the test substance at a range of concentrations, with and without metabolic activation. After a suitable treatment and expression period, the cells are cultured in a selective medium that allows only the mutant cells to survive and form colonies. The mutant frequency is then calculated and compared to that of the controls.[8][12]

In Vivo Mammalian Erythrocyte Micronucleus Test

This test is performed according to OECD Guideline 474.

-

Principle: This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by identifying micronuclei in newly formed red blood cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Methodology: Rodents (usually mice or rats) are exposed to the test substance, typically via oral gavage or intraperitoneal injection, at three or more dose levels. Bone marrow or peripheral blood samples are collected at appropriate time points after treatment. The erythrocytes are then stained and examined for the presence of micronuclei in polychromatic (immature) erythrocytes. A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates genotoxic activity.[2][3][4]

Chronic Toxicity Study

A chronic toxicity study is generally conducted according to OECD Guideline 452.

-

Principle: To characterize the toxicological profile of a substance following prolonged and repeated exposure and to establish a no-observed-adverse-effect level (NOAEL).

-

Methodology: The test substance is administered daily to at least three groups of animals (typically rats) at different dose levels for a period of 12 to 24 months. A control group receives the vehicle only. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. Hematology, clinical chemistry, and urinalysis are performed at multiple intervals. At the end of the study, a full necropsy is performed, and organs are weighed and examined microscopically.[1][6][7][13][14]

Two-Generation Reproductive Toxicity Study

This study is typically performed in accordance with OECD Guideline 416.[15][16][17]

-

Principle: To assess the effects of a substance on male and female reproductive performance and on the growth and development of the offspring over two generations.

-

Methodology: The test substance is administered to parental (F0) animals before mating, during mating, and through gestation and lactation. The first-generation (F1) offspring are then selected and also exposed to the test substance and subsequently mated to produce a second generation (F2). Endpoints evaluated include reproductive performance of the F0 and F1 generations (e.g., fertility, gestation length), and the viability, growth, and development of the F1 and F2 offspring.

Prenatal Developmental Toxicity Study

This study is generally conducted following OECD Guideline 414.[5][18][19][20]

-

Principle: To evaluate the potential of a substance to cause adverse effects on the developing embryo and fetus when administered to pregnant animals during the period of organogenesis.

-

Methodology: The test substance is administered daily to pregnant animals (usually rats or rabbits) during the period of major organ formation. Just before birth, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities. Maternal toxicity is also assessed.

Ecotoxicological Information

DMTDA is classified as very toxic to aquatic life with long-lasting effects.[3][4]

Table 3: Ecotoxicity of DMTDA

| Test | Species | Duration | Value | Reference |

| LC50 | Oncorhynchus mykiss (Rainbow trout) | 96 h | 16.9 mg/L | [3] |

| EC50 | Daphnia magna (Water flea) | 48 h | 0.9 mg/L | [3] |

| EC50 | Pseudokirchneriella subcapitata (Green algae) | 72 h | >= 3.3 - <= 4.8 mg/L | [3] |

Conclusion

Dimethylthiotoluenediamine (DMTDA) has a moderate acute oral toxicity and is a skin sensitizer. The available genotoxicity data are mixed, with some evidence of mutagenicity in the Ames test but negative results in an in vitro mammalian cell mutation assay and an in vivo micronucleus test. While a long-term carcinogenicity study reportedly showed no carcinogenic risk, the lack of publicly available detailed study reports for chronic, reproductive, and developmental toxicity warrants a cautious approach to its handling and use. The toxicological profile of DMTDA is consistent with that of other aromatic amines, with metabolic activation to reactive intermediates being a likely mechanism of toxicity. Further studies to clarify its genotoxic and carcinogenic potential, as well as to assess its reproductive and developmental toxicity, would be beneficial for a more complete risk assessment.

References

- 1. criver.com [criver.com]

- 2. The OECD's micronucleus test guideline for single exposure to an agent and the genotox-kinetic alternative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nucro-technics.com [nucro-technics.com]

- 4. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. blog.biobide.com [blog.biobide.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. Ames test - Wikipedia [en.wikipedia.org]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. Evaluation of the Suitability of Mammalian In Vitro Assays to Assess the Genotoxic Potential of Food Contact Materials [mdpi.com]

- 13. ecetoc.org [ecetoc.org]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Dimethylthiotoluenediamine (CAS No. 106264-79-3)

An Examination of its Synthesis, Industrial Applications, and Material Properties

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available research and applications for Dimethylthiotoluenediamine (DMTDA), CAS No. 106264-79-3. Extensive searches of scientific and industrial literature indicate that the primary application of this compound is as a curative in polymer chemistry. To date, no significant body of research has been identified in the fields of pharmacology, drug development, or biological signaling pathways. The following information is presented to fulfill the structural and formatting requirements of the query based on the available industrial data.

Executive Summary

Dimethylthiotoluenediamine (DMTDA), also known by trade names such as Ethacure 300, is a liquid aromatic diamine that serves as a highly effective curing agent for polyurethane and epoxy resins.[1][2][3] Commercially, it is typically a mixture of 3,5-dimethylthio-2,4-toluenediamine and 3,5-dimethylthio-2,6-toluenediamine isomers.[4][5] Its liquid form at ambient temperatures and lower toxicity profile present significant processing and safety advantages over traditional solid diamine curatives like 4,4'-methylenebis(2-chloroaniline) (MOCA).[6][7] This guide details the chemical properties, synthesis, curing mechanisms, and applications of DMTDA in the production of high-performance elastomers, coatings, and adhesives.

Chemical and Physical Properties

DMTDA is a light yellow to amber liquid with a characteristic amine-like odor.[8][9] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 106264-79-3 | [1] |

| Molecular Formula | C₉H₁₄N₂S₂ | [9] |

| Molecular Weight | 214.36 g/mol | [2][3][9] |

| Appearance | Light yellow to amber transparent liquid | [8][9] |

| Boiling Point | 200 °C @ 1.68 mmHg | [9] |

| Density | 1.206 g/cm³ @ 20 °C | [8][9] |

| Viscosity | 690-691 mm²/s @ 20 °C | [1][8] |

| Flash Point | 163.4 - 176 °C | [8][9] |

| Amine Value | 525-535 mg KOH/g | [9] |

| Equivalent Weight (Isocyanates) | 107 g/eq | [1][2] |

| Equivalent Weight (Epoxies) | 53.5 g/eq | [1] |

Synthesis

The industrial synthesis of DMTDA typically involves the reaction of toluenediamine (TDA) with dimethyl disulfide (DMDS) in the presence of a catalyst.[9][10]

Experimental Protocol: Synthesis of DMTDA

The following is a generalized protocol based on public patent literature and supplier information. Specific catalyst systems and reaction conditions are often proprietary.

-

Reactor Setup: A suitable reaction vessel is charged with toluenediamine (TDA).

-

Heating and Catalyst Addition: The TDA is heated to a temperature typically above 120 °C. A catalyst, such as a Lewis acid or a copper iodide complex, is then introduced into the reactor.[10]

-

Reactant Addition: Dimethyl disulfide (DMDS) is added dropwise to the heated TDA and catalyst mixture. The reaction is maintained under reflux conditions.[9]

-

Reaction Monitoring: The progress of the reaction is monitored to follow the successive formation of monomethylthiotoluenediamine (MMTDA) and then DMTDA.

-

Catalyst Handling: Upon completion, the catalyst may be recycled for subsequent batches, potentially requiring an activation step.[9][10]

-

Purification: The final product is purified to remove unreacted starting materials, byproducts, and the catalyst, yielding the desired mixture of DMTDA isomers.

Research and Applications

The primary application of DMTDA is as a chain extender and curing agent in polymer systems.

Polyurethane and Polyurea Systems

DMTDA reacts with isocyanate prepolymers to form polyurethane or polyurea elastomers. The two primary amine groups on the DMTDA molecule react with the isocyanate (-NCO) groups of the prepolymer, leading to the formation of urea linkages and extending the polymer chains to build a cross-linked network.[11][12]

The reaction rate of DMTDA is slower than that of other diamine chain extenders like Diethyltoluenediamine (DETDA), which provides a longer pot life for processing.[2]

The fundamental reaction involves the nucleophilic addition of the amine group's nitrogen to the electrophilic carbon of the isocyanate group.

The following is a general procedure for creating a cast polyurethane elastomer using DMTDA.

-

Prepolymer Preparation: An isocyanate-terminated prepolymer (e.g., based on TDI or MDI) is heated to a specified processing temperature to achieve the target viscosity.

-

DMTDA Preparation: DMTDA, being a liquid at room temperature, is degassed and brought to the desired temperature.

-

Mixing: The stoichiometric amount of DMTDA is mixed thoroughly with the prepolymer. The amount of DMTDA is calculated based on the %NCO of the prepolymer and the desired stoichiometry (typically 95%).[13]

-

Calculation: Parts of DMTDA per 100 parts prepolymer = (%NCO × 2.55 × %Theory)[13]

-

-

Casting: The mixture is poured into a pre-heated mold (typically 80-100 °C).[13]

-

Curing: The part is cured in the mold until it can be demolded (e.g., 20 minutes for a 2 kg part).[13]

-

Post-Curing: The demolded part is post-cured in an oven for an extended period (e.g., 16 hours at 100 °C) to complete the reaction and achieve final material properties.[13]

The stoichiometry of DMTDA to prepolymer has a significant impact on the final properties of the elastomer.

| Stoichiometry (% Theory) | Effect on Properties | Reference |

| 80-90% | Maximizes compression set resistance | [7] |

| 95% | Generally recommended for a balance of properties | [7][13] |

| 100-105% | Maximizes tear strength and flex life | [7] |

Epoxy Resin Systems

DMTDA also functions as a curing agent for epoxy resins. The amine groups of DMTDA react with the epoxide (oxirane) rings of the epoxy resin through a nucleophilic ring-opening addition reaction. This process forms a rigid, cross-linked thermoset polymer.[2][14]

The curing process involves the addition of the primary amine groups of DMTDA to the epoxy groups, which generates secondary amines. These secondary amines can then also react with epoxy groups, leading to a highly cross-linked network.

Toxicological Profile

DMTDA is noted for having a lower chronic toxicity profile compared to MOCA.[6][8] However, it is classified as an aromatic amine and requires careful handling. It may cause skin irritation and allergic reactions upon contact.[15] One study indicated that DMTDA was mutagenic in Salmonella and exhibited marked toxicity in mice at a high dose of 100 mg applied to the skin.

Conclusion

Dimethylthiotoluenediamine (CAS No. 106264-79-3) is a versatile liquid aromatic diamine with well-established applications in the polymer industry. Its primary function as a curative for polyurethane and epoxy systems is supported by a considerable body of industrial literature and technical data. The compound offers significant processing and performance advantages, leading to its use in a wide range of products, including elastomers, coatings, and adhesives. While its toxicological profile appears favorable compared to older technologies like MOCA, it is not without hazards. For the intended audience, it is critical to note the current absence of published research on DMTDA in the context of drug development, pharmacology, or as a bioactive molecule. Future research could potentially explore the reactivity of its amine and thiol groups for novel synthetic applications.

References

- 1. tri-iso.com [tri-iso.com]

- 2. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]

- 3. Cas 106264-79-3,Dimethyl thio-toluene diamine | lookchem [lookchem.com]

- 4. chinayaruichem.com [chinayaruichem.com]

- 5. Dimethyl Thio-Toluene Diamine CAS 106264-79-3 For Sale - Kerton Chemical [kerton-industry.com]

- 6. discover.univarsolutions.com [discover.univarsolutions.com]

- 7. johnson-fine.com [johnson-fine.com]

- 8. univarsolutions.com [univarsolutions.com]

- 9. chinayaruichem.com [chinayaruichem.com]

- 10. US5302755A - Method for DMTDA production - Google Patents [patents.google.com]

- 11. doxuchem.com [doxuchem.com]

- 12. researchgate.net [researchgate.net]

- 13. erapol.com.au [erapol.com.au]

- 14. benchchem.com [benchchem.com]

- 15. CAS 106264-79-3: Dimethylthiotoluenediamine | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Ethacure 300

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacure 300, chemically known as dimethylthiotoluenediamine (DMTDA), is a liquid aromatic diamine curative widely utilized in the production of high-performance polyurethane and polyurea elastomers.[1][2][3] Its application spans various industries, including automotive, construction, and medical devices, owing to the excellent mechanical and thermal properties it imparts to the final polymer.[1] This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound and polyurethanes cured with it, offering valuable insights for material selection and formulation in demanding applications.

Chemical Structure and Properties

This compound is primarily a mixture of 2,4- and 2,6-isomers of dimethylthiotoluenediamine.[4] Its chemical structure features a toluene backbone with two amine groups and two methylthio groups. This unique structure contributes to its liquid state at room temperature, low toxicity compared to other aromatic diamines like 4,4'-methylenebis(2-chloroaniline) (MOCA), and its reactivity as a chain extender in polymerization reactions.[2][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Name | Dimethylthiotoluenediamine (DMTDA) |

| CAS Number | 106264-79-3 |

| Molecular Formula | C9H14N2S2 |

| Molecular Weight | 214.36 g/mol |

| Appearance | Light yellow to amber clear liquid |

| Boiling Point | 353 °C |

| Density (at 20°C) | 1.21 g/cm³ |

| Viscosity (at 20°C) | 280-690 cPs |

| Isocyanate Equivalent Weight | 107 |

| Epoxy Equivalent Weight | 53.5 |

| Data sourced from various supplier technical data sheets.[1][2][6] |

Thermal Stability of this compound-Cured Polyurethane

The thermal stability of a polyurethane elastomer is a critical performance parameter, indicating its ability to withstand elevated temperatures without significant degradation of its physical and chemical properties. The incorporation of this compound as a curative generally results in polyurethanes with good thermal stability.

Thermogravimetric Analysis (TGA) Data

A key study on the thermal properties of polyurethane elastomers prepared with a mixture of 4,4'-methylenebis(o-chloroaniline) (MBCA) and DMTDA as the curing agent found that the thermal decomposition of a polyurethane elastomer prepared with a 40/60 MBCA/DMTDA curative started at approximately 190°C.[7] The same study noted that this onset temperature is similar to that observed for polyurethanes cured with DMTDA alone.[7]

Table 2: Onset of Thermal Decomposition for DMTDA-Cured Polyurethane

| Material | Onset of Decomposition (TGA) |

| Polyurethane cured with DMTDA | ~190 °C |

Note: This data is based on a study of a specific polyurethane formulation and may vary depending on the prepolymer and other additives used.

For a comparative context, polyurethane elastomers are known to exhibit a multi-stage degradation process. The initial weight loss, often occurring between 200°C and 350°C, is typically associated with the dissociation of the urethane linkage. Subsequent degradation at higher temperatures involves the breakdown of the polyol and isocyanate components.

Degradation Profile and Byproducts

The thermal degradation of polyurethanes cured with aromatic diamines like this compound is a complex process involving the scission of various chemical bonds within the polymer network. The urethane linkages are generally the most thermally labile and are the first to break at elevated temperatures.

The degradation of the aromatic diamine curative itself can contribute to the overall degradation profile. Upon heating, this compound is expected to be stable up to its boiling point of 353°C. Hazardous decomposition products under fire conditions can include oxides of carbon, nitrogen, and sulfur.[8]

Experimental Protocols

To assess the thermal stability and degradation profile of this compound or polyurethanes cured with it, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed. The following are detailed methodologies for these key experiments, based on ASTM standards.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the material by measuring mass loss as a function of temperature. This method is based on the principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[1][3][9]

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of the material (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

-

Data Analysis: The instrument records the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, the temperatures of maximum degradation rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at various temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as the enthalpies of these transitions. This method is based on the principles outlined in ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry".[2][6]

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.

-

Temperature Program: A typical DSC experiment involves a heat-cool-heat cycle to erase the thermal history of the material.

-

First Heat: The sample is heated from a low temperature (e.g., -50°C) to a temperature above its expected transitions (e.g., 200°C) at a constant rate (e.g., 10°C/min).

-

Cool: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Second Heat: A second heating scan is performed under the same conditions as the first. The data from the second heating scan is typically used for analysis.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.

Visualizations

Caption: Experimental workflow for thermal analysis of this compound.

Caption: Factors influencing the thermal stability of cured polyurethane.

Conclusion

This compound is a versatile aromatic diamine curative that contributes to the robust thermal performance of polyurethane elastomers. The onset of thermal degradation for polyurethanes cured with this compound is in the range of 190°C, though this can be influenced by the overall formulation and processing conditions. A thorough understanding of its thermal stability and degradation profile, as determined by standard analytical techniques like TGA and DSC, is essential for the development of durable and reliable materials for advanced applications. Further research to elucidate the detailed degradation pathways and byproducts would be beneficial for predicting long-term material performance and environmental impact.

References

- 1. infinitalab.com [infinitalab.com]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. apandales4.wordpress.com [apandales4.wordpress.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. researchgate.net [researchgate.net]

- 8. chemexchemicals.com [chemexchemicals.com]

- 9. kalite.com [kalite.com]

Ethacure 300: An In-Depth Technical Guide to Equivalent Weight in Isocyanate and Epoxy Formulations

For Researchers, Scientists, and Drug Development Professionals

Ethacure 300, a liquid aromatic diamine curative, is a critical component in the formulation of high-performance polymers. Its primary function is as a chain extender or curing agent in polyurethane and epoxy resin systems. A thorough understanding of its equivalent weight is paramount for achieving desired material properties through precise stoichiometric control of reactions. This technical guide provides a detailed analysis of the equivalent weight of this compound for both isocyanate and epoxy formulations, supported by experimental methodologies and visual representations of the underlying chemical principles.

Core Chemical Properties

This compound is chemically known as dimethylthiotoluenediamine (DMTDA).[1][2][3] It is a low-viscosity liquid at room temperature, which offers significant processing advantages.[4][5] The key to its reactivity lies in the two primary amine (-NH2) groups attached to the aromatic ring. These amine groups are the sites of reaction with isocyanate (-NCO) and epoxy functional groups.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, essential for formulation calculations.

| Property | Value | Unit | Source(s) |

| Chemical Name | Dimethylthiotoluenediamine (DMTDA) | - | [1][2][3] |

| Molecular Weight | 214 | g/mol | [1][2] |

| Amine Value | 536 | mgKOH/g | [2] |